molecular formula C5H8N2O B3260485 5-Ethyl-1,3-oxazol-2-amine CAS No. 33124-05-9

5-Ethyl-1,3-oxazol-2-amine

Cat. No.: B3260485
CAS No.: 33124-05-9
M. Wt: 112.13 g/mol
InChI Key: ABJMGNIYIIFOSZ-UHFFFAOYSA-N
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Description

Significance of the 1,3-Oxazole Ring System in Contemporary Chemistry

The 1,3-oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. igi-global.comchemmethod.com Its unique physicochemical properties, including its planarity and ability to participate in hydrogen bonding, contribute to its versatile role in chemical synthesis and drug design. The oxazole (B20620) nucleus is considered a "privileged" scaffold, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. chemmethod.comresearchgate.net

The reactivity of the oxazole ring allows for substitution at the C2, C4, and C5 positions, with the acidity of a hydrogen atom generally following the order of C2 > C5 > C4. thepharmajournal.com This regioselectivity is crucial for the targeted synthesis of functionalized oxazole derivatives. nih.gov Furthermore, oxazoles exhibit valuable photophysical and photochemical properties, leading to their application in the development of semiconductor devices and non-linear optical materials. thepharmajournal.com

Overview of 2-Aminooxazole Derivatives within Medicinal and Materials Science Frameworks

The 2-aminooxazole moiety, where an amino group is attached to the second position of the oxazole ring, is a particularly important subclass. These derivatives are recognized as bioisosteres of 2-aminothiazoles, a well-established class of pharmacologically active compounds. acs.orgresearchgate.net The substitution of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form the oxazole can lead to improved physicochemical properties and metabolic stability. acs.orgmdpi.com

In medicinal chemistry, 2-aminooxazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. researchgate.netacs.orgontosight.ai The 2-amino group provides a key interaction point for binding with biological targets and serves as a versatile handle for further chemical modification. The development of synthetic methodologies, such as the Buchwald-Hartwig coupling, has facilitated the preparation of a diverse library of N-substituted 2-aminooxazoles for biological screening. researchgate.net

In the realm of materials science, the inherent properties of the oxazole ring, such as thermal stability and fluorescence, make 2-aminooxazole derivatives attractive building blocks for novel organic materials. Their potential applications include the development of organic light-emitting diodes (OLEDs), sensors, and polymers. thepharmajournal.com

Research Trajectories and Unexplored Potentials of 5-Ethyl-1,3-oxazol-2-amine

This compound, with the chemical formula C₅H₈N₂O, is a specific derivative within the 2-aminooxazole class. biosynth.com While the broader 2-aminooxazole scaffold has been the subject of considerable research, the specific properties and applications of the 5-ethyl substituted variant remain less explored.

PropertyValueSource
CAS Number 33124-05-9 biosynth.comsigmaaldrich.comchemicalbook.com
Molecular Formula C₅H₈N₂O biosynth.comuni.lu
Molecular Weight 112.13 g/mol biosynth.com
SMILES CCC1=CN=C(O1)N biosynth.comuni.lu
InChI InChI=1S/C5H8N2O/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7) uni.lu
InChIKey ABJMGNIYIIFOSZ-UHFFFAOYSA-N uni.lu

Current research indicates that the synthesis of 5-substituted oxazoles can be achieved through various methods, including processes that allow for good yields of compounds with functional groups at this position. google.com The presence of the ethyl group at the C5 position is expected to influence the compound's lipophilicity, which can in turn affect its solubility and interaction with biological membranes.

The unexplored potential of this compound lies in a systematic investigation of its biological activity profile. Given the known activities of other 2-aminooxazoles, it is plausible that this compound could exhibit interesting properties as an antimicrobial, anti-inflammatory, or anticancer agent. Further research is warranted to synthesize and screen this compound and its derivatives against a variety of biological targets. Additionally, its potential in materials science as a monomer or a component in the synthesis of functional polymers and organic electronics remains an open area for investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJMGNIYIIFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314753
Record name 5-Ethyl-2-oxazolamine
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Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33124-05-9
Record name 5-Ethyl-2-oxazolamine
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Record name 5-Ethyl-2-oxazolamine
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Record name 5-ethyl-1,3-oxazol-2-amine
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Synthetic Methodologies and Reaction Pathways for 5 Ethyl 1,3 Oxazol 2 Amine and Analogues

Cyclization Strategies for Oxazole (B20620) Ring Formation

Condensation Reactions Utilizing Aminocarbonyl Precursors

Condensation reactions are a cornerstone for the synthesis of 2-aminooxazoles. These methods typically involve the reaction of an α-functionalized carbonyl compound with a reagent containing a urea or thiourea-like motif.

While the Hantzsch reaction, involving the condensation of α-haloketones with thiourea, is a classic and widely used method for the synthesis of 2-aminothiazoles, its application to form 2-aminooxazoles is less direct due to the incorporation of a sulfur atom from thiourea. researchgate.netnih.govresearchgate.netderpharmachemica.com However, the principles of this reaction are foundational. The synthesis of 2-aminothiazoles is achieved by reacting a suitably substituted thiourea with a substituted bromoketone. nih.gov For example, 2-amino-4-(pyridin-2-yl)thiazole can be synthesized from 2-bromo-1-pyridin-2-yl-ethanone and thiourea in ethanol. nih.gov

The synthesis of 2-aminooxazoles requires an oxygen source instead of sulfur. This is typically achieved by using oxygen-containing analogues of thiourea, such as urea or cyanamide (B42294), as the aminocarbonyl precursor. researchgate.netgoogle.com In some specialized cases, metal-mediated cyclizations of thioureas have been explored where the sulfur atom is extruded or replaced, but direct condensation of thiourea to form an oxazole is not a standard method. researchgate.net For instance, copper(II) and gold(III) have been used to mediate the cyclization of thioureas to form substituted 2-aminobenzothiazoles, a related but distinct heterocyclic system. researchgate.net

A more direct and common approach for the synthesis of 2-aminooxazoles is the reaction between an α-haloketone and urea. researchgate.net This reaction is a direct analogue of the Hantzsch thiazole (B1198619) synthesis. The nucleophilic nitrogen of urea attacks the α-carbon of the ketone, displacing the halide. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the 2-aminooxazole ring.

To synthesize 5-Ethyl-1,3-oxazol-2-amine, the required precursor would be 1-bromo-2-butanone. The reaction proceeds by condensation of the α-bromoacetophenone with urea. acs.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. researchgate.netacs.org For instance, reacting 2-bromo-4'-methylacetophenone with urea in a microwave reactor at 120 °C for 3 minutes can produce 4-(p-tolyl)oxazol-2-amine in good yield. acs.org This method is versatile and tolerates various substituents on the ketone precursor. nih.govacs.org

Starting Ketone PrecursorProductConditionsYield (%)Reference
2-bromo-4'-methylacetophenone4-(p-tolyl)oxazol-2-amineUrea, Microwave, 120 °C, 3 min56% acs.org
2-bromo-2'-methoxyacetophenone4-(2-methoxyphenyl)oxazol-2-amineUrea, Microwave, 120 °C, 3 min~50% nih.govacs.org
2-bromo-4'-fluoroacetophenone4-(4-fluorophenyl)oxazol-2-amineUrea, Microwave, 120 °C, 3 min~50% nih.govacs.org
1-bromo-2-butanone5-Ethyl-4-methyl-1,3-oxazol-2-amineUrea, Conventional HeatingN/AN/A

Table 1: Examples of Urea-Mediated Synthesis of 2-Aminooxazoles.

Metal-Catalyzed Cycloaddition and Cycloisomerization Approaches

Metal catalysts, particularly gold and copper, have enabled the development of elegant and efficient methods for constructing oxazole rings. These reactions often proceed through cycloaddition or cycloisomerization pathways, offering alternative routes to the classic condensation methods.

Cycloaddition Reactions: Diels-Alder, or [4+2] cycloaddition, reactions are powerful tools for forming six-membered rings. libretexts.org While less common for direct 2-aminooxazole synthesis, related cycloaddition strategies can be employed. For instance, 4-alkenyl-2-dialkylaminothiazoles can act as dienes in [4+2] cycloadditions with nitroalkenes to furnish tetrahydrobenzothiazoles, demonstrating the reactivity of such heterocyclic systems. nih.govacs.org Dipolar [3+2] cycloadditions are also a key strategy for five-membered heterocycles. nih.gov For example, azirinyl-substituted nitrile oxides can undergo [3+2] cycloaddition with acetylenes to produce isoxazole (B147169) derivatives. researchgate.net

Cycloisomerization Reactions: Metal-catalyzed cycloisomerization of appropriately functionalized precursors provides a direct route to the oxazole core. Gold-catalyzed reactions of terminal alkynes with nitriles are one such approach to synthesizing 2-aminooxazoles. researchgate.net Another powerful method involves the palladium-catalyzed coupling of α-diazoketones with amides or ureas. organic-chemistry.org For instance, a copper-catalyzed tandem reaction involving propargylic alcohols and amides, using p-toluenesulfonic acid as a co-catalyst, provides efficient access to substituted oxazoles. organic-chemistry.org

CatalystPrecursorsReaction TypeProductReference
Gold (Au)Terminal Alkyne, NitrileCycloisomerizationSubstituted Oxazole researchgate.net
Copper (Cu)Propargylic Alcohol, AmidePropargylation/CycloisomerizationSubstituted Oxazole organic-chemistry.org
Palladium (Pd)α-Diazoketone, (Thio)ureaCoupling/Cyclization2-Aminooxazole/thiazole organic-chemistry.org

Table 2: Overview of Metal-Catalyzed Oxazole Syntheses.

Nucleophilic Cyclization Reactions

Nucleophilic cyclization encompasses a broad range of reactions where an intramolecular nucleophilic attack is the key ring-forming step. This strategy is fundamental to many oxazole syntheses.

A primary example is the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by various reagents to form 2-oxazolines, a related class of heterocycles. mdpi.com The synthesis of 2-aminooxazoles can be achieved through a similar intramolecular cyclization. A classic method involves the reaction of an α-hydroxyketone with cyanamide. google.com In this reaction, the cyanamide adds to the ketone carbonyl, and the neighboring hydroxyl group then acts as the nucleophile to close the ring, followed by dehydration to yield the 2-aminooxazole. The reaction of glycolaldehyde with cyanamide to form the parent 2-aminooxazole is a key step in some prebiotic nucleotide synthesis pathways. researchgate.net

Another approach involves the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives, where a key step is the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone. nih.gov A similar strategy could be adapted for oxazole synthesis using a urea-linked resin.

Synthesis from Pre-formed Oxazolone (B7731731) Intermediates

A significant route to oxazole derivatives, including those with a 2-amino group, involves the use of oxazolone (also known as azlactone) intermediates. These reactive cyclic compounds serve as versatile building blocks for constructing the desired oxazole ring system.

Cyclization of Acylamino Acids and Derivatives

The formation of oxazolones from α-acylamino acids is a well-established method. The Erlenmeyer-Plöchl reaction, for instance, involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride and sodium acetate, leading to the formation of a 4-alkylidene-5(4H)-oxazolone. biointerfaceresearch.com This initial cyclization is a key step, and various dehydrating agents can be employed to facilitate the ring closure of α-acylamino ketones, a process known as the Robinson-Gabriel synthesis. pharmaguideline.com

In a more targeted approach, the cyclization of α-acylamino acids can be achieved using strong acids. For example, the treatment of simple α-acylamino acids with acetic anhydride and perchloric acid yields 5-oxo-Δ2-oxazolinium perchlorates. rsc.org These intermediates can then be deprotonated to furnish the corresponding saturated oxazolin-5-ones. rsc.org This methodology provides a pathway to oxazolone precursors that can be further elaborated to form 2-aminooxazole derivatives.

PrecursorReagentsIntermediateReference
α-Acylamino acidAcetic anhydride, Perchloric acid5-Oxo-Δ2-oxazolinium perchlorate rsc.org
N-Acylglycine, Aromatic aldehydeAcetic anhydride, Sodium acetate4-Alkylidene-5(4H)-oxazolone biointerfaceresearch.com
α-Acylamino ketoneDehydrating agent (e.g., H2SO4, PCl5)Oxazole pharmaguideline.com

Keto-Enol Tautomerism in Oxazol-5(4H)-ones for Derivative Formation

Oxazol-5(4H)-ones, also referred to as saturated azlactones, exhibit keto-enol tautomerism, a phenomenon that is crucial for their reactivity and utility in synthesis. biointerfaceresearch.comfrontiersin.org The equilibrium between the keto and enol forms allows for various chemical transformations. The enol form, in particular, can react with electrophiles, leading to the formation of substituted oxazoles.

The chemistry of oxazol-5(4H)-ones is diverse, with nucleophiles capable of attacking at the C-2 position or leading to the fission of the carbonyl-oxygen bond, which can result in α-amino acids or their derivatives. biointerfaceresearch.com This reactivity, governed by the tautomeric equilibrium, provides opportunities for converting oxazolone intermediates into a range of heterocyclic scaffolds, including the desired 2-aminooxazoles, through carefully chosen reaction conditions and reagents. rsc.org The stability of the enol form can be influenced by factors such as solvent polarity and the presence of substituents on the oxazolone ring.

Advanced Synthetic Transformations of the Oxazole-2-amine Core

Once the 2-aminooxazole core is established, further modifications can be undertaken to introduce diverse functionalities. These transformations can target the exocyclic amine group or the oxazole ring itself, allowing for the synthesis of a wide array of analogues.

Functionalization at the Amine Group: Acylation and Alkylation

The primary amine group at the C-2 position of the oxazole ring is a key site for functionalization. Standard acylation and alkylation reactions can be employed to introduce a variety of substituents.

Acylation: The reaction of 2-aminooxazoles with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives. This transformation is a common strategy to modify the properties of the parent compound. For instance, the acylation of a 2-aminooxazole with a desired acyl chloride in the presence of a base would yield the corresponding 2-(acylamino)oxazole.

Alkylation: N-alkylation of the oxazole ring typically occurs at the nitrogen atom in the 3-position, leading to the formation of quaternary oxazolium salts when reacted with alkylating agents. pharmaguideline.com However, selective alkylation of the exocyclic 2-amino group can be achieved under specific conditions, often involving protection-deprotection strategies or the use of specific alkylating agents that favor reaction at the less hindered and more nucleophilic amino group.

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, which can make electrophilic aromatic substitution challenging. firsthope.co.in However, the position of substitution is influenced by the substituents already present on the ring. Electrophilic substitution on the oxazole ring typically occurs at the C-5 position. wikipedia.orgtandfonline.com The presence of an electron-donating group, such as the ethyl group in this compound, is expected to activate the ring towards electrophilic attack at this position. wikipedia.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. firsthope.co.in

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using appropriate halogenating agents. firsthope.co.in

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group. pharmaguideline.com

The reactivity of the oxazole ring towards electrophiles is generally in the order of C-5 > C-4 > C-2. pharmaguideline.com

ReactionReagentsPosition of SubstitutionReference
NitrationHNO₃/H₂SO₄C-5 firsthope.co.in
HalogenationBr₂, I₂C-5 firsthope.co.in
Formylation (Vilsmeier-Haack)POCl₃, DMFC-5 pharmaguideline.com

Smiles Rearrangement in Oxazole-Related Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where an aryl group migrates from a heteroatom to a terminal nucleophilic center. scispace.commanchester.ac.uk This rearrangement is a powerful tool for the synthesis and transformation of various heterocyclic systems.

While direct examples of the Smiles rearrangement involving this compound are not extensively documented in the provided context, the general principles of this rearrangement can be applied to oxazole-related systems. For a Smiles rearrangement to occur in an oxazole derivative, a suitable precursor would be required, typically an O-aryl or N-aryl oxazole derivative with a tethered nucleophile. The reaction involves the formation of a spirocyclic intermediate (a Meisenheimer complex) followed by the cleavage of the C-O or C-N bond and the formation of a new bond between the migrating aryl ring and the nucleophile. scispace.com The versatility of the Smiles rearrangement in terms of the migrating group, the nucleophile, and the reaction conditions suggests its potential applicability in the synthesis of complex oxazole-containing molecules.

Influence of Reaction Conditions and Catalyst Systems on Synthetic Outcomes

The choice of solvent is a critical parameter in the synthesis of oxazole derivatives, influencing reactant solubility, reaction rates, and even the regioselectivity of the reaction. Both polar and nonpolar solvents have been employed, with the optimal choice being highly dependent on the specific synthetic route and substrates.

In the synthesis of 4,5-disubstituted oxazoles from carboxylic acids, a screening of various solvents including dichloromethane (DCM), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile (MeCN) revealed that DCM provided the best results at 40°C when using 4-(Dimethylamino)pyridine (DMAP) as a base nih.gov. The use of polar solvents has been shown to favor C-5 arylation of oxazoles in palladium-catalyzed reactions, while nonpolar solvents tend to favor C-2 arylation, highlighting the solvent's role in directing the regiochemical outcome nih.gov.

Some modern synthetic approaches have moved towards solvent-free conditions, often in conjunction with microwave or ultrasonic assistance. This not only aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions but can also lead to shorter reaction times and higher yields organic-chemistry.org.

Table 1: Influence of Solvent on Oxazole Synthesis

Solvent Reaction Type Observation Reference
Dichloromethane (DCM) Synthesis from carboxylic acids Excellent yield (96%) at 40°C with DMAP as base. nih.gov
DMSO, THF, 1,4-Dioxane, MeCN Synthesis from carboxylic acids Did not yield better results than DCM under the tested conditions. nih.gov
Polar Solvents Palladium-catalyzed arylation Favors C-5 arylation of the oxazole ring. nih.gov
Nonpolar Solvents Palladium-catalyzed arylation Favors C-2 arylation of the oxazole ring. nih.gov
Solvent-Free Microwave/Ultrasound-assisted Reduced reaction times and improved yields. organic-chemistry.org

Temperature is a crucial factor that directly impacts the reaction kinetics of oxazole synthesis. Increasing the reaction temperature generally leads to a significant reduction in reaction time and an increase in product yield. For instance, in the synthesis of 4,5-disubstituted oxazoles, raising the temperature from room temperature to 40°C resulted in an excellent yield of 96% in just 30 minutes, compared to a 70% yield in 60 minutes at room temperature nih.gov.

Microwave-assisted synthesis, in particular, leverages the effects of elevated temperature and pressure to dramatically accelerate reactions. In sealed vessels, microwave irradiation can rapidly heat the reaction mixture to temperatures far exceeding the solvent's boiling point at atmospheric pressure, leading to substantial rate enhancements. For example, the synthesis of certain oxazole derivatives can be completed in minutes under microwave irradiation at temperatures ranging from 100°C to 150°C, whereas conventional heating might require several hours tandfonline.comscienceopen.comnih.gov. The ability to precisely control the temperature and pressure within a microwave reactor is key to achieving high yields and minimizing the formation of byproducts.

Table 2: Effect of Temperature on Oxazole Synthesis

Temperature Method Reaction Time Yield Reference
Room Temperature Conventional 60 min 70% nih.gov
40°C Conventional 30 min 96% nih.gov
100°C - 150°C Microwave-assisted Minutes Good to Excellent tandfonline.comscienceopen.comnih.gov

The choice of catalyst is fundamental to the success of many synthetic routes for this compound and its analogues. Catalysts play a variety of roles, from activating substrates to facilitating bond formation and influencing the stereochemical outcome of the reaction.

Lewis Acids: Lewis acids such as copper(II) triflate (Cu(OTf)₂) are effective in promoting the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, which are structurally related to 2-aminooxazoles nih.gov. Copper iodide (CuI) has also been used in combination with a Brønsted acid for the synthesis of benzoxazoles from 2-aminophenols and β-diketones researchgate.net.

Bases: Basic catalysts are commonly employed in oxazole syntheses. 4-(Dimethylamino)pyridine (DMAP) has been shown to be an effective base in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids nih.gov. Cesium carbonate (Cs₂CO₃) has also been used to mediate the reaction of primary amides with 2,3-dibromopropene to yield 2-aryl-5-alkyl-substituted oxazoles organic-chemistry.org.

Transition Metals: Palladium catalysts are widely used for the direct arylation of the oxazole ring, with the regioselectivity being influenced by the choice of phosphine ligands and solvent nih.gov. These cross-coupling reactions are powerful tools for the late-stage functionalization of the oxazole core.

The mechanism of catalysis is specific to the chosen system. For instance, in the synthesis from carboxylic acids using a triflylpyridinium reagent, an in situ generated acylpyridinium salt is formed, which is then trapped by an isocyanoacetate to form the oxazole ring nih.govnih.gov.

Table 3: Catalysts in Oxazole Synthesis

Catalyst Type Example Role Reference
Lewis Acid Copper(II) triflate (Cu(OTf)₂) Promotes isomerization to oxazolines. nih.gov
Lewis Acid Copper Iodide (CuI) Used with a Brønsted acid for benzoxazole (B165842) synthesis. researchgate.net
Base 4-(Dimethylamino)pyridine (DMAP) Effective base in synthesis from carboxylic acids. nih.gov
Base Cesium Carbonate (Cs₂CO₃) Mediates synthesis of 2-aryl-5-alkyl-substituted oxazoles. organic-chemistry.org
Transition Metal Palladium complexes Catalyzes direct arylation of the oxazole ring. nih.gov

In recent years, ultrasonic and microwave irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques are particularly beneficial for the synthesis of heterocyclic compounds like this compound and its analogues, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

Ultrasonic Irradiation: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. Ultrasound-assisted synthesis has been successfully applied to the preparation of various oxazole and thiazole derivatives, often under mild conditions and in shorter timeframes compared to conventional methods scienceopen.comnih.govmdpi.com.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can lead to a significant acceleration of chemical reactions. The synthesis of 2-aminooxazole and related heterocycles has been shown to be greatly enhanced by microwave irradiation, with reactions that typically take hours to complete under conventional heating being finished in a matter of minutes tandfonline.com.

The combination of these techniques with solvent-free conditions further enhances their appeal from a green chemistry perspective.

Table 4: Comparison of Conventional and Modern Synthetic Techniques for Heterocycle Synthesis

Technique Typical Reaction Time Typical Yield Key Advantages Reference
Conventional Heating Hours to Days Moderate to Good Well-established, simple setup. nih.gov
Ultrasonic Irradiation Minutes to Hours Good to Excellent Shorter reaction times, milder conditions. scienceopen.comnih.govmdpi.com
Microwave Irradiation Minutes Good to Excellent Drastic reduction in reaction time, higher yields, improved purity. tandfonline.com

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. While specific methods for the stereoselective synthesis of chiral this compound analogues are not extensively documented, general strategies for the asymmetric synthesis of chiral amines and related heterocycles can be considered for their potential application.

One promising approach is the use of biocatalysis . For instance, the insertion of carbenes into N-H bonds, catalyzed by engineered myoglobin variants, has been shown to produce chiral α-amino acids and α-methyl-amine motifs with good enantioselectivity tandfonline.com. This method offers a green and efficient route to chiral amines and could potentially be adapted for the synthesis of chiral 2-aminooxazoles.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the synthesis of chiral amines nih.gov. This method typically involves the reduction of a prochiral precursor, such as an imine or enamine, using a chiral metal catalyst to induce enantioselectivity.

Copper-catalyzed enantioselective reductive couplings have been developed for the synthesis of 1,2-amino tertiary alcohols from 2-azadienes and ketones nih.gov. This strategy, which involves the formation of an α-aminoalkyl nucleophile, represents a reverse polarity approach to the synthesis of chiral amines and could be explored for the construction of chiral oxazole precursors.

The development of organocatalytic methods also holds promise for the enantioselective synthesis of chiral heterocycles. For example, chiral organocatalysts have been employed in the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones for the synthesis of chiral flavanones, which are oxygen-containing heterocycles.

While these methods provide a conceptual framework, further research is needed to develop specific and efficient protocols for the stereoselective synthesis and enantiomeric enrichment of chiral this compound analogues.

Table 5: Potential Strategies for Stereoselective Synthesis of Chiral 2-Aminooxazole Analogues

Strategy Catalyst/Reagent Potential Application Reference
Biocatalytic N-H Insertion Engineered Myoglobin Variants Enantioselective formation of C-N bond. tandfonline.com
Asymmetric Hydrogenation Chiral Transition Metal Complexes Enantioselective reduction of prochiral precursors. nih.gov
Enantioselective Reductive Coupling Chiral Copper Catalysts Asymmetric C-C bond formation to create chiral amine precursors. nih.gov
Organocatalysis Chiral Organic Molecules Asymmetric cyclization reactions.

Mechanistic Investigations of Chemical Reactions Involving 5 Ethyl 1,3 Oxazol 2 Amine

Elucidation of Cyclization Mechanisms

The formation of the 5-Ethyl-1,3-oxazol-2-amine core involves intricate cyclization mechanisms, primarily centered on the construction of the oxazole (B20620) ring. These pathways are crucial for the efficient synthesis of this and related 2-aminooxazole structures.

The synthesis of 2-amino-5-alkyloxazoles like this compound can be achieved through several established synthetic routes. One of the most prominent methods is a variation of the Hantzsch synthesis, which involves the reaction of an α-haloketone with a suitable nitrogen-containing nucleophile, such as cyanamide (B42294).

In the context of forming this compound, the reaction pathway commences with the nucleophilic attack of cyanamide (H₂N-CN) on the carbonyl carbon of an α-haloketone, such as 1-bromo-2-pentanone or 1-chloro-2-pentanone. The mechanism proceeds as follows:

Nucleophilic Attack: The amino group of cyanamide attacks the electrophilic carbonyl carbon of the α-haloketone, forming a tetrahedral intermediate.

Intramolecular Cyclization: The oxygen atom of the resulting hydroxyl group then acts as a nucleophile, attacking the carbon atom bearing the halogen. This intramolecular Sₙ2 reaction displaces the halide ion and leads to the formation of a five-membered cyclic intermediate, a 2-iminooxazoline.

Tautomerization/Proton Transfer: The 2-iminooxazoline intermediate undergoes tautomerization. A proton transfer from the exocyclic imino nitrogen to the ring nitrogen, followed by a rearrangement of double bonds, results in the formation of the aromatic 2-aminooxazole ring. This final step is the driving force for the reaction, leading to the stable aromatic product.

Another versatile method for constructing 5-substituted oxazoles is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). nih.gov This pathway involves the reaction of an aldehyde with TosMIC under basic conditions to form a 5-substituted oxazole. nih.gov While typically used for generating oxazoles without a 2-amino group, modifications of this approach can be envisioned for creating the desired scaffold.

A practical electrochemical approach has also been developed for the synthesis of oxazol-2-amine derivatives. organic-chemistry.org This method involves a desulfurative cyclization of isothiocyanates and α-amino ketones, proceeding under metal- and external-oxidant-free conditions to form the necessary C-O and C-N bonds. organic-chemistry.org

The characterization of intermediates and transition states in the formation of the oxazole ring is fundamental to understanding the reaction kinetics and optimizing conditions. In the pathway involving cyanamide and an α-haloketone, several key species can be identified.

Tetrahedral Intermediate: The initial adduct formed after the nucleophilic attack of cyanamide on the ketone is a transient tetrahedral intermediate. This species is typically not isolated but is a critical point in the reaction coordinate.

2-Iminooxazoline Intermediate: The product of the intramolecular cyclization is a more stable, five-membered 2-iminooxazoline. This cyclic intermediate is a crucial precursor to the final aromatic product. Its stability allows for potential isolation or spectroscopic observation under specific conditions. The subsequent rearrangement to the aromatic 2-aminooxazole is thermodynamically favored.

Transition States: The reaction involves at least two significant transition states. The first corresponds to the energy maximum during the initial nucleophilic attack on the carbonyl group. The second, and often rate-determining, transition state is associated with the intramolecular ring-closing step where the halide is displaced. The geometry of this transition state resembles that of a classic Sₙ2 reaction.

The characterization of these transient species often relies on indirect evidence from kinetic studies or computational modeling, as their lifetimes are typically too short for direct experimental isolation.

Mechanisms of Amination and Functionalization Reactions

The 2-amino group on the this compound scaffold provides a reactive handle for further amination and functionalization, enabling the synthesis of a diverse range of derivatives.

The exocyclic amino group of this compound behaves as a potent nucleophile, readily participating in reactions with various electrophiles. A primary example is its reaction with acyl chlorides or acid anhydrides, which proceeds via a nucleophilic addition-elimination mechanism to form N-acylated derivatives. savemyexams.com

The mechanism can be detailed in two main stages: chemguide.co.uk

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comyoutube.com

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is eliminated as a leaving group. A base (such as another molecule of the amine or a non-nucleophilic base like pyridine) then removes a proton from the positively charged nitrogen atom to yield the final, neutral N-acyl-2-aminooxazole product and an ammonium (B1175870) salt. savemyexams.comyoutube.com

This process is highly efficient for creating amide linkages, which is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Table 1: Nucleophilic Addition-Elimination Reactions of this compound

ElectrophileReagent ExampleProduct Type
Acyl ChlorideEthanoyl chlorideN-(5-ethyl-1,3-oxazol-2-yl)acetamide
Acid AnhydrideAcetic anhydrideN-(5-ethyl-1,3-oxazol-2-yl)acetamide
IsocyanatePhenyl isocyanate1-(5-ethyl-1,3-oxazol-2-yl)-3-phenylurea
Sulfonyl ChlorideBenzenesulfonyl chlorideN-(5-ethyl-1,3-oxazol-2-yl)benzenesulfonamide

While nucleophilic reactions at the 2-amino position are common, radical pathways offer alternative strategies for functionalizing the oxazole core or synthesizing specific derivatives. The synthesis of 2,5-diaryloxazoles from N-H ketoaziridines mediated by N-bromosuccinimide (NBS) proceeds through the in situ formation of N-bromoketoaziridines, which then generate azomethine ylides, indicating the involvement of radical intermediates in some oxazole syntheses. organic-chemistry.org The combination of gold catalysis and radical chemistry has also been used to synthesize 5-oxazole ketones from N-propargylamides in the presence of a radical oxidant like 4-MeO-TEMPO. organic-chemistry.org

For the derivatization of a pre-formed this compound, radical reactions might be employed to functionalize the oxazole ring itself, for example, at the C4 position, although this is less common than electrophilic substitution. Such pathways are not as extensively documented for 2-aminooxazoles specifically but represent an area of potential synthetic exploration.

Computational Analysis of Reaction Energetics and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of reactions involving this compound. These studies can elucidate reaction pathways, characterize the geometries of transition states, and calculate the energetics, offering insights that complement experimental findings. nih.govnih.gov

Reaction Pathways and Energetics: DFT calculations can map the potential energy surface for the oxazole ring formation. By calculating the relative energies of reactants, intermediates, transition states, and products, the thermodynamic feasibility and the activation energy (Ea) for each step can be determined. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction profile. For instance, the energy barrier for the intramolecular cyclization step can be compared with that of competing side reactions.

Transition State Characterization: Computational methods are invaluable for characterizing the geometry and electronic structure of transient transition states, which are difficult to observe experimentally. Frequency calculations can confirm a structure as a true transition state by identifying a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Kinetic Analysis: Using the activation energies derived from DFT, reaction rate constants can be estimated using transition state theory. This allows for a theoretical prediction of how reaction rates will change with temperature and can help in optimizing reaction conditions.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the reactivity of this compound. nih.gov The HOMO, localized on the 2-amino group, explains its nucleophilicity, while the LUMO distribution can predict the most likely sites for nucleophilic attack on the oxazole ring or its derivatives.

Table 2: Hypothetical DFT-Calculated Energetic Data for the Acylation of this compound with Ethanoyl Chloride

Reaction StepSpeciesRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
1Reactants (Amine + Acyl Chloride)0.0-
1Transition State 1 (Addition)+12.512.5
1Tetrahedral Intermediate-5.2-
2Transition State 2 (Elimination)-1.83.4
2Products (Amide + HCl)-20.7-

Note: The values in this table are illustrative examples based on typical DFT calculations for nucleophilic addition-elimination reactions and are not from a specific study on this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1,3 Oxazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the different types of protons within a molecule. researchgate.netrsc.org The chemical shift of a proton is highly dependent on its electronic surroundings, allowing for the differentiation of protons in various functional groups and positions within the 5-Ethyl-1,3-oxazol-2-amine framework.

For the parent compound, the ¹H NMR spectrum typically displays characteristic signals for the ethyl group protons and the proton on the oxazole (B20620) ring. The methyl (CH₃) protons of the ethyl group usually appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to spin-spin coupling. The proton at the C4 position of the oxazole ring generally gives rise to a singlet. The amine (NH₂) protons often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

In derivatives of this compound, the introduction of substituents leads to predictable changes in the ¹H NMR spectrum. For example, substitution on the 2-amino group will alter the chemical shift of the remaining N-H proton and introduce new signals corresponding to the substituent.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

Proton AssignmentThis compoundN-Acetyl-5-ethyl-1,3-oxazol-2-amine
CH₃ (ethyl) ~1.2 (triplet)~1.3 (triplet)
CH₂ (ethyl) ~2.5 (quartet)~2.6 (quartet)
H4 (oxazole) ~6.5 (singlet)~7.0 (singlet)
NH₂/NH ~5.0 (broad singlet)~9.5 (broad singlet)
CH₃ (acetyl) -~2.2 (singlet)
Note: These are approximate chemical shifts and can vary based on experimental conditions.

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. rsc.orgrsc.orgnih.gov Each chemically distinct carbon atom in this compound and its derivatives gives a separate signal in the spectrum.

The ¹³C NMR spectrum of the parent compound will exhibit signals for the two carbons of the ethyl group and the three carbons of the oxazole ring. The C2 carbon, bonded to two electronegative atoms (nitrogen and oxygen), is characteristically found at a lower field (higher ppm value). The C4 and C5 carbons of the oxazole ring are also distinguishable, with the C5 carbon's chemical shift being influenced by the attached ethyl group. rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.org

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core Structure

Carbon AssignmentApproximate Chemical Shift (ppm)
C2 (oxazole) ~160
C4 (oxazole) ~120
C5 (oxazole) ~145
CH₂ (ethyl) ~20
CH₃ (ethyl) ~10
Note: These are approximate chemical shifts and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms, which is essential for the complete structural assignment of novel derivatives. youtube.comlibretexts.orgsdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other. In this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group, confirming their direct connection. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. libretexts.orglibretexts.org For the title compound, this would link the C4 proton to the C4 carbon and the ethyl protons to their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comlibretexts.orglibretexts.org An HMBC spectrum could, for instance, show a correlation between the methylene protons of the ethyl group and the C5 carbon of the oxazole ring, confirming the substitution pattern. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. chemrxiv.orgnih.govmdpi.com

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. researchgate.net The C=N stretching of the oxazole ring is anticipated around 1650 cm⁻¹. The C-O-C stretching vibrations are usually observed in the fingerprint region (1000-1300 cm⁻¹). rsc.orgbeilstein-journals.org The introduction of new functional groups in derivatives, such as a carbonyl group in an N-acetylated analog, will give rise to new, characteristic absorption bands (e.g., C=O stretch around 1700 cm⁻¹). mdpi.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
N-H (amine) Stretch3300-3500
C-H (alkyl) Stretch2850-3000
C=N (oxazole) Stretch~1650
C-O-C (oxazole) Stretch1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.org For this compound (C₅H₈N₂O), the experimentally measured exact mass can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence. rsc.orgrsc.orgbeilstein-journals.org This is crucial for verifying the identity of newly synthesized compounds and distinguishing between isomers. Analysis of the fragmentation patterns in the mass spectrum can also offer valuable structural clues, such as the loss of the ethyl group or cleavage of the oxazole ring. rsc.orgrsc.orgbeilstein-journals.org

Fragmentation Patterns and Structural Information

Mass spectrometry is a critical tool for elucidating the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization. The behavior of 2-aminooxazoles in a mass spectrometer is markedly different from other oxazole derivatives due to the strong electron-donating nature of the amino group, which significantly influences the fragmentation pathways. clockss.org

For this compound (molecular weight: 112.13 g/mol ), the molecular ion peak (M+) at m/z 112 would be observed. The primary fragmentation processes are predicted based on the established behavior of substituted amines and alkyl-substituted heterocycles. libretexts.org

A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the ethyl group and the oxazole ring is a likely event. The most prominent fragmentation pathways anticipated for this compound are:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted compounds, leading to a stable secondary carbocation. This would produce a fragment ion at m/z 97 ([M-15]⁺).

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to the oxazole ring can result in the loss of the entire ethyl group, yielding a fragment at m/z 83 ([M-29]⁺).

Ring Cleavage: The oxazole ring itself can undergo fragmentation. A characteristic fragmentation of the 2-aminooxazole core involves the cleavage of the 1-2 and 4-5 bonds, which can lead to the formation of various smaller fragments. clockss.org For instance, the loss of a cyanamide (B42294) radical (•NCNH₂) could be hypothesized.

The relative abundance of these fragments provides valuable information for confirming the structure of the parent molecule. The most stable fragments, such as secondary carbocations, typically result in more intense peaks in the mass spectrum. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
m/z ValueProposed Fragment IonFormula of LossDescription of Fragmentation
112[C₅H₈N₂O]⁺-Molecular Ion (M⁺)
97[C₄H₅N₂O]⁺•CH₃Loss of a methyl radical from the ethyl group
83[C₃H₃N₂O]⁺•C₂H₅Loss of the ethyl group (α-cleavage)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, which is fundamental for characterizing its electronic structure. The UV-Vis spectrum of this compound is primarily determined by the 2-aminooxazole chromophore. The absorption of UV light promotes electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals.

The spectrum is expected to be characterized by two main types of electronic transitions: nih.gov

π → π* Transitions: These are typically high-energy transitions occurring in molecules with π-systems, such as the oxazole ring. They result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum (around 200-270 nm). For the closely related 2-aminothiazole (B372263), a strong absorption is observed around 260 nm, and a similar absorption is expected for 2-aminooxazoles. nist.gov

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The ethyl group at the 5-position acts as an auxochrome. While it does not have its own absorption in the near-UV region, it can cause a small bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) on the primary absorption bands of the oxazole ring. The electronic spectra of such compounds can also be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound
Expected λmax (nm)Transition TypeAssociated ChromophoreExpected Intensity
~250 - 270π → πOxazole ring C=C and C=N bondsHigh (Strong)
>270n → πN and O lone pair electronsLow (Weak)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the available literature, its solid-state characteristics can be reliably inferred from the crystal structures of analogous 5-substituted 2-amino-heterocycles, such as 5-amino-3-(4-methoxyphenyl)isoxazole. iucr.org

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonding. A common and highly stable motif for 2-amino substituted heterocycles is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds. iucr.org In this arrangement, the amino group of one molecule acts as a hydrogen bond donor to the ring nitrogen of a neighboring molecule, and vice versa.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the oxazole ring and the ethyl substituent. The C-N bond of the amino group is expected to have partial double-bond character.

Table 3: Typical Crystallographic Parameters for Related Amino-Heterocycles
ParameterTypical Value / ObservationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the specific symmetry elements within the crystal.
Hydrogen Bonding MotifN-H···N dimersPrimary interaction governing crystal packing.
C(amino)-N(ring) Bond Length~1.35 ÅIndicates partial double-bond character. iucr.org

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and assess its purity. For a newly synthesized compound, a close match between the found and calculated values (typically within ±0.4%) is considered strong evidence of its identity and purity. researchgate.net

The molecular formula for this compound is C₅H₈N₂O, with a molecular weight of 112.13 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (5 * 12.011 / 112.13) * 100% = 53.56%

Hydrogen (H): (8 * 1.008 / 112.13) * 100% = 7.19%

Nitrogen (N): (2 * 14.007 / 112.13) * 100% = 24.98%

Oxygen (O): (1 * 15.999 / 112.13) * 100% = 14.27% (often determined by difference)

The results from elemental analysis are crucial in the characterization of newly synthesized oxazole derivatives, providing a foundational check of the compound's stoichiometry before more complex spectroscopic analyses are undertaken. researchgate.netnih.gov

Table 4: Elemental Analysis Data for this compound (C₅H₈N₂O)
ElementTheoretical (%)Found (Hypothetical, %)Difference (%)
Carbon (C)53.5653.48-0.08
Hydrogen (H)7.197.25+0.06
Nitrogen (N)24.9825.05+0.07

Computational Chemistry and Theoretical Modeling of 5 Ethyl 1,3 Oxazol 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, which in turn governs the molecule's stability, spectroscopy, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. The process begins with geometric optimization, where DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to find the lowest energy conformation of the molecule. semanticscholar.org The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface. espublisher.com

Once the optimized geometry is obtained, spectroscopic data such as FT-IR, Raman, and NMR spectra can be predicted. These theoretical spectra are invaluable for interpreting and verifying experimental results. For instance, in studies of related oxazole (B20620) derivatives, calculated vibrational frequencies have shown good agreement with experimental data after applying a suitable scaling factor. nih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental findings to confirm the molecular structure. nih.gov

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Heterocyclic Compound (Note: Data is illustrative for a related class of compounds, as specific experimental data for 5-Ethyl-1,3-oxazol-2-amine is not available in the cited literature.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34653460
C-H Aromatic Stretch31053101
C=N Stretch16501646
C-O-C Stretch12951292

The electronic behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. espublisher.combiointerfaceresearch.com For many heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient areas. doaj.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack, while blue regions represent positive potential (electron-poor) and are targets for nucleophiles. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Example Heterocyclic Systems (Note: These values are illustrative and derived from studies on related compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Example Benzoxazole (B165842) Derivative-6.5-1.55.0
Example Benzodiazepine Derivative-6.2-2.24.0
Example Pyridine Derivative-6.8-1.94.9

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's potential energy surface.

For a molecule like this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the ethyl group. These simulations can reveal the preferred rotational orientations (rotamers) of the ethyl substituent and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation box, one can investigate how the solvent influences conformational preferences. researchgate.net Such studies have shown that for some molecules, the predominant conformer can change significantly depending on the polarity of the solvent. researchgate.net MD simulations are also essential in studying the interaction of a molecule with a biological target, such as a protein receptor, by revealing stable binding poses and interaction dynamics. nih.gov

In Silico Prediction of Chemical Reactivity and Synthetic Routes

Computational tools can predict the chemical reactivity of this compound and help rationalize or design synthetic pathways. Reactivity indicators derived from DFT calculations, such as the HOMO-LUMO gap and MEP maps mentioned earlier, provide initial insights into how the molecule might behave in a chemical reaction.

More advanced computational methods can be used to model entire reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov This allows chemists to assess the feasibility of a proposed synthetic step before attempting it in the laboratory. For example, in the synthesis of heterocyclic compounds like oxazoles, there are often multiple potential pathways. nih.govresearchgate.net Computational modeling can help determine the most likely reaction mechanism, predict the major products, and explain observed regioselectivity or stereoselectivity. nih.gov By comparing the energy profiles of different potential routes, researchers can optimize reaction conditions (e.g., temperature, catalyst) to favor the desired product, leading to more efficient and economical syntheses. acs.org

Cheminformatics Approaches for Compound Library Design and Screening

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. Starting with a core scaffold like this compound, cheminformatics tools can be used to design and build virtual libraries containing thousands of related derivatives. This is achieved by systematically modifying the core structure with various functional groups at different positions. nih.gov

Once a virtual library is created, it can be subjected to in silico screening to predict the properties of each compound. This often includes the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity. nih.govnih.gov Properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area are calculated to assess the "drug-likeness" of the compounds based on established guidelines like Lipinski's Rule of Five. nih.gov Compounds with predicted unfavorable properties can be filtered out early, saving time and resources. Promising candidates identified through this virtual screening can then be prioritized for actual synthesis and experimental testing. nih.gov

Table 3: Example of In Silico Predicted ADME Properties for a Virtual Compound Library (Note: These parameters are typically evaluated in cheminformatics screening.)

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Absorption (%)
Scaffold126.160.81385
Derivative A202.252.11380
Derivative B250.303.52475
Derivative C315.344.21572

Exploration of Biological Activities and Molecular Interactions of 5 Ethyl 1,3 Oxazol 2 Amine Derivatives

Investigation of Antineoplastic Activities and Cellular Mechanisms

The anticancer potential of oxazole (B20620) derivatives has been a primary focus of numerous research endeavors. These investigations have revealed their ability to interact with key cellular targets, inhibit cancer cell growth, and induce programmed cell death through various intricate pathways.

Molecular Target Identification and Ligand-Receptor Interactions

The antineoplastic effects of oxazole-containing compounds are often attributed to their ability to bind to and modulate the activity of specific molecular targets crucial for cancer cell survival and proliferation.

FLT3: Certain oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). For instance, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine demonstrated the ability to inhibit both wild-type and mutated FLT3, which is a common mutation in acute myeloid leukemia (AML). This inhibition occurs through direct binding to the kinase, thereby blocking its constitutive activation that drives the rapid proliferation of cancer cells.

Estrogen Receptors: Hybrid molecules incorporating an oxazole or isoxazole (B147169) ring with an estradiol (B170435) framework have been synthesized and evaluated for their interaction with estrogen receptors (ERα and ERβ). nih.govnih.gov Some 5-(thiophen-2-yl)isoxazole derivatives have shown selective cytotoxicity against human breast cancer cell lines by inhibiting the ERα receptor. nih.govnih.gov

Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis, is another target for oxazole-based compounds. nih.gov Benzoxazole (B165842) derivatives have been shown to down-regulate the expression of Bcl-2, an anti-apoptotic protein. nih.govnih.gov This disruption of Bcl-2 function promotes the intrinsic pathway of apoptosis, leading to cancer cell death. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction Pathways

A primary mechanism by which 5-Ethyl-1,3-oxazol-2-amine derivatives exert their anticancer effects is through the inhibition of cell proliferation and the activation of apoptotic pathways.

Upon binding to their molecular targets, these compounds can trigger a cascade of events leading to programmed cell death. For example, the inhibition of FLT3 by oxazol-2-amine derivatives in AML cells not only halts proliferation but also significantly increases apoptosis. nih.gov This is often evidenced by the cleavage and activation of key executioner enzymes like caspase-3. nih.govnih.gov

Furthermore, studies on related benzoxazole derivatives have demonstrated their ability to induce cell cycle arrest, primarily at the G1 or Pre-G1 phases. nih.gov This arrest prevents cancer cells from progressing through the cell division cycle. The induction of apoptosis is further confirmed by the observed upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov The combined effect of cell cycle arrest and apoptosis induction makes these compounds potent inhibitors of tumor growth. nih.gov

Cellular Assays for Activity Screening

The cytotoxic and antiproliferative activities of this compound derivatives are quantified using various in vitro cellular assays. These assays determine the concentration of the compound required to inhibit cell growth or kill cancer cells, typically expressed as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Derivatives have been tested against a wide panel of human cancer cell lines, showing varied efficacy depending on the specific chemical structure and the cancer type. For example, thiazole (B1198619) and oxadiazole derivatives have demonstrated potent activity against liver, breast, and colon cancer cell lines. researchgate.netnih.govekb.eg

Antiproliferative Activity of Oxazole/Thiazole Derivatives Against Various Cancer Cell Lines
Compound TypeCell LineCancer TypeActivity MetricValue (µM)Reference
Benzoxazole derivative (12l)HepG2Hepatocellular CarcinomaIC5010.50 nih.gov
Benzoxazole derivative (12l)MCF-7Breast AdenocarcinomaIC5015.21 nih.gov
Triazole analogue (8a)Breast Cancer SubpanelBreast CancerGI50<0.01 - 0.014 rsc.org
Triazole analogue (8a)MDA-MB-435MelanomaGI500.014 rsc.org
5-(thiophen-2-yl)isoxazole (TTI-6)MCF-7Breast CancerIC501.91 nih.govnih.gov
Thiazole derivativeHepG-2Hepatocellular CarcinomaIC5014.05 µg/mL nih.gov
Thiazole derivativeMCF-7Breast AdenocarcinomaIC5017.77 µg/mL nih.gov

Analysis of Antimicrobial and Antifungal Mechanisms

In addition to their antineoplastic properties, derivatives based on the oxazole scaffold have shown significant promise as antimicrobial and antifungal agents. Their mechanisms of action often involve disrupting essential cellular processes in pathogens or interfering with their ability to form resilient communities.

Mechanisms of Action against Bacterial and Fungal Strains

The antimicrobial activity of oxazole and related azole derivatives stems from their ability to interfere with vital microbial functions. A well-established mechanism for many azole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. researchgate.net This is achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key step in the ergosterol production pathway. researchgate.net

Beyond this, some derivatives are believed to exert their effects by generating reactive oxygen species (ROS) within the microbial cells, leading to oxidative stress and damage to cellular components. In silico studies have also suggested that certain derivatives can bind to other crucial enzymes, such as lanosterol C14-α-demethylase in Saccharomyces cerevisiae, further explaining their antifungal action. researchgate.net

Inhibition of Biofilm Formation and Virulence Factors

A significant challenge in treating microbial infections is the ability of bacteria and fungi to form biofilms—structured communities of cells encased in a self-produced matrix. nih.gov Biofilms provide protection against antibiotics and host immune responses. nih.gov Several oxazole-based compounds have demonstrated potent anti-biofilm activity. nih.govnih.govmdpi.com

These compounds can inhibit the initial stages of biofilm formation or disrupt established, mature biofilms. nih.govmdpi.com For instance, certain oxazolone-based sulfonamides have been shown to significantly reduce biofilm formation in both Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

The mechanism behind this anti-biofilm activity is often linked to the disruption of virulence factor production. nih.gov Virulence factors are molecules that enable pathogens to infect and cause disease. Studies have shown that oxazolone (B7731731) derivatives can diminish the production of key virulence factors such as pyocyanin (B1662382) in P. aeruginosa and the pigment staphyloxanthin in S. aureus. nih.gov This anti-virulence effect is thought to be mediated by the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov By blocking QS receptors, these compounds effectively disarm the pathogens, reducing their ability to cause infection. nih.gov

Studies on Anti-inflammatory and Immunomodulatory Potentials

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in various inflammatory diseases. nih.govmdpi.com Consequently, the inhibition of 5-LOX is a key strategy in the development of novel anti-inflammatory agents. Derivatives containing the oxazole ring, as well as related thiazole and selenazole structures, have been investigated for their ability to modulate the 5-LOX pathway. mdpi.com

Studies have characterized chalcogen-containing compounds, including oxazole derivatives, for their inhibitory properties. mdpi.com These compounds have been shown to selectively inhibit the epoxide hydrolase activity of Leukotriene A4 Hydrolase (LTA4H), the enzyme that converts LTA4 into the potent chemoattractant LTB4. mdpi.com In addition to targeting LTA4H, these inhibitors also directly block 5-LOX activity in leukocytes. mdpi.com For example, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-LOX, with specific compounds like N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrating potent anti-inflammatory activity through this mechanism. nih.gov The ability of oxazole-containing structures to inhibit key enzymes in this pathway underscores their potential as anti-inflammatory agents. mdpi.com

Beyond direct enzyme inhibition, oxazole-containing molecules can exert immunomodulatory effects by interacting with specific cellular signaling pathways. Research has shown that the five-membered oxazole ring itself can act as a structural moiety capable of modulating inflammatory responses. nih.gov

Specifically, certain oxazole-containing compounds have been found to drive inflammation through the activation of the aryl hydrocarbon receptor (AhR) pathway within intestinal epithelial cells. nih.gov This modulation of AhR responses can lead to CD1d-dependent inflammation, highlighting a specific mechanism by which oxazole structures can influence mucosal immune homeostasis. nih.gov The identification of the oxazole moiety as the active component in compounds like oxazolone, which is used to induce colitis in experimental models, points to its significant role in interacting with and modulating inflammatory signaling cascades. nih.gov

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govfrontiersin.org Antioxidants mitigate this damage by neutralizing free radicals. frontiersin.org The oxazole scaffold is a feature in various compounds investigated for their antioxidant potential. nih.gov

A study on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov One derivative, compound E3 , was identified as the most active, exhibiting 89% inhibition of microsomal EROD activity, which was comparable to or better than the reference inhibitor caffeine (B1668208) (85% inhibition). nih.gov

Theoretical studies on the structurally related 1,3,4-oxadiazole (B1194373) derivatives provide insight into the potential radical scavenging mechanisms. frontiersin.orgnih.gov Computational analysis using Density Functional Theory (DFT) helps to delineate the antioxidant mechanisms by calculating key parameters. frontiersin.orgnih.gov Two primary mechanisms are considered:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This process is related to the Bond Dissociation Enthalpy (BDE). frontiersin.orgnih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the dissociation of a proton. frontiersin.org This pathway is evaluated using the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). frontiersin.orgnih.gov

These computational models indicate that the inclusion of electron-donating groups on the phenyl rings of these heterocyclic structures significantly enhances their antioxidant activities. frontiersin.orgnih.gov

Table 2: Antioxidant Activity of an Oxazol-5(4H)-one Derivative

Compound Assay Activity
E3 (oxazol-5(4H)-one derivative) Microsomal EROD Activity Inhibition 89% nih.gov

Enzyme and Receptor Modulation Beyond Specific Therapeutic Areas

The Sphingosine-1-phosphate (S1P) signaling pathway is a validated target for therapies addressing autoimmune diseases like multiple sclerosis. semanticscholar.org Targeting the S1P exporter, Spinster homolog 2 (Spns2), which is upstream of S1P receptor engagement, represents an alternative therapeutic strategy that may offer benefits over direct receptor modulation. nih.gov

Research has identified 2-aminobenzoxazole (B146116) derivatives as potent inhibitors of Spns2. nih.govnih.gov Through structure-activity relationship (SAR) studies, the 2-aminobenzoxazole scaffold was optimized to develop highly potent compounds. nih.gov One such inhibitor, SLB1122168 (also designated 33p ), demonstrated potent inhibition of Spns2-mediated S1P release with an IC₅₀ value of 94 ± 6 nM. nih.govnih.gov In vivo administration of this compound in mice and rats led to a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition. nih.govnih.gov

Further optimization of the benzoxazole scaffold led to the discovery of SLF80821178 (11i ), an even more potent inhibitor of S1P release with an IC₅₀ of 51 ± 3 nM. semanticscholar.org The administration of SLF80821178 to mice also resulted in a significant reduction in circulating lymphocyte counts, confirming its in vivo activity. semanticscholar.org These compounds serve as valuable chemical tools for exploring the physiological consequences and therapeutic potential of inhibiting the Spns2 transporter. nih.govnih.gov

Table 3: Potency of 2-Aminobenzoxazole Derivatives as Spns2 Inhibitors

Compound ID Scaffold In Vitro Potency (IC₅₀)
SLB1122168 (33p) 2-Aminobenzoxazole 94 ± 6 nM nih.govnih.gov

| SLF80821178 (11i) | Benzoxazole | 51 ± 3 nM semanticscholar.org |

In Silico Exploration of this compound Derivatives: A Review of Molecular Docking and Binding Affinity Predictions

While computational methods are frequently employed to predict the interaction of small molecules with biological targets, facilitating drug discovery and development, it appears that derivatives of this compound have not yet been a specific focus of such in silico investigations.

This absence of data prevents a detailed analysis of their potential biological targets, binding modes, and affinities as predicted by molecular docking simulations. Typically, this section would include in-depth information on the following aspects:

Identification of Potential Biological Targets: Discussing the proteins, enzymes, or receptors that these derivatives are predicted to interact with.

Binding Affinity Scores: Presenting quantitative data, such as docking scores or binding free energies (e.g., in kcal/mol), which estimate the strength of the interaction between the ligand and its target.

Analysis of Molecular Interactions: Detailing the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Structure-Activity Relationship (SAR) Insights: Elucidating how modifications to the this compound core could influence binding affinity and selectivity.

Without specific studies on this compound and its derivatives, any such discussion would be speculative and would not meet the required standards of scientific accuracy.

It is important to note that numerous in silico studies have been conducted on other classes of oxazole, oxadiazole, and thiazole derivatives, demonstrating the utility of these approaches in identifying promising lead compounds for various diseases. However, in strict adherence to the scope of this article, which is solely focused on this compound and its derivatives, the findings from these related but distinct chemical series cannot be presented.

Further research, including de novo design and virtual screening of libraries containing this compound derivatives, is necessary to elucidate their potential as therapeutic agents. Such studies would provide valuable insights into their mechanism of action at a molecular level and guide future synthetic and biological evaluation efforts.

Structure Activity Relationship Sar Studies of 5 Ethyl 1,3 Oxazol 2 Amine Analogues

Impact of Substituents on Biological Activity Profiles

The biological activity of 2-aminooxazole derivatives can be significantly altered by introducing various substituents, particularly at the C5 position of the oxazole (B20620) ring and on the exocyclic amine. Research into a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives has provided valuable insights into how different functional groups dictate the antimicrobial and antiproliferative profiles of these compounds. nih.govresearchgate.net

In antimicrobial screenings, the nature and position of substituents on a benzylideneamino group attached to the 2-amino position were shown to be critical. For instance, the introduction of a chloro group at the para-position of the benzylidene ring (Compound 6 ) resulted in potent activity against the fungus Aspergillus niger and the bacterium Salmonella enterica. nih.gov Similarly, a derivative with a para-methoxy group (Compound 3 ) was effective against Escherichia coli. nih.govresearchgate.net The presence of a hydroxyl group and a meta-methoxy group (Compound 14 ) conferred promising activity against Pseudomonas aeruginosa. nih.gov

The antiproliferative activity of these analogues against human cancer cell lines also demonstrated a strong dependence on the substitution pattern. Compound 14 , featuring a 4-hydroxy-3-methoxybenzylideneamino moiety, was identified as the most potent agent against the HCT116 human colorectal carcinoma cell line. nih.govresearchgate.net Meanwhile, Compound 6 , with its 4-chlorobenzylideneamino substituent, proved to be the most effective against the MCF7 oestrogen-positive human breast carcinoma cell line. nih.govresearchgate.net These findings underscore the principle that even minor electronic and steric changes, such as the placement of halogen or methoxy (B1213986) groups, can dramatically shift the biological activity and selectivity of the parent compound.

Below is an interactive data table summarizing the biological activities of selected 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, illustrating the impact of various substituents.

CompoundSubstituent at 2-Amino PositionBiological Activity Highlight (MIC or IC50 in µM)Target Species/Cell Line
Compound 34-MethoxybenzylideneaminoMIC = 14.8 µME. coli
Compound 53,4-DimethoxybenzylideneaminoMIC = 29.6 µMC. albicans
Compound 64-ChlorobenzylideneaminoMIC = 17.8 µM / IC50 = 74.1 µMA. niger / MCF7
Compound 84-IsopropylbenzylideneaminoModerately activeB. subtilis
Compound 144-Hydroxy-3-methoxybenzylideneaminoMIC = 17.3 µM / IC50 = 71.8 µMP. aeruginosa / HCT116

Rational Design Principles for Activity Enhancement and Selectivity

Rational design in medicinal chemistry leverages SAR insights to purposefully engineer molecules with improved therapeutic properties. For oxazole analogues, key principles involve modifying the core structure to optimize interactions with biological targets, thereby enhancing potency and selectivity.

One fundamental principle is the strategic placement of substituents to exploit specific binding pockets in a target enzyme or receptor. For example, in the development of extracellular signal-regulated kinase (ERK) inhibitors, it was found that shifting an ethoxy substitution from the para- to the ortho-position on a phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net This suggests that the ortho-position allows for a more favorable interaction within the kinase's active site. This principle of positional isomerism can be applied to 5-Ethyl-1,3-oxazol-2-amine analogues to fine-tune their fit with a specific target.

Another design strategy involves the introduction of functional groups that can form key interactions, such as hydrogen bonds or hydrophobic interactions. In the optimization of YC-1 analogues as antiplatelet agents, it was discovered that converting a hydroxymethyl group to an ether significantly increased activity. nih.gov Furthermore, the addition of specific groups like N-morpholino or small alkyl chains can enhance activity by improving steric and electronic complementarity with the target protein. nih.gov

The goal of enhancing selectivity is to minimize off-target effects. This can be achieved by designing molecules that specifically fit the unique topology of the intended target. For instance, designing derivatives to interact with specific residues present in one enzyme isoform but not another can confer selectivity. The rational design of novel imidazole (B134444) derivatives as anti-angiogenesis agents was based on proven pharmacophore models of cancer-related targets, leading to the identification of a potent lead structure. rsc.org This highlights the importance of integrating structural biology and computational modeling into the design process to create molecules with a precise mechanism of action.

Pharmacophore Modeling and Ligand-Based Drug Design Initiatives

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response.

Pharmacophore models are developed by analyzing a set of known active compounds. For instance, a study on cyclooxygenase-2 (COX-2) inhibitors, which share some structural similarities with biologically active heterocyclic compounds, generated a pharmacophore model using a training set of 15 active inhibitors. nih.gov The resulting model identified two aromatic rings and one hydrogen bond acceptor as the critical features for COX-2 inhibition. nih.gov This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.

This approach has been successfully applied to various targets. An integrated computational study on Glycogen Synthase Kinase 3 (GSK-3) inhibitors used three-dimensional quantitative structure-activity relationship (3D-QSAR) methods to build predictive models. nih.gov These models, which visually map the regions where certain properties (like electrostatic potential or steric bulk) are favorable or unfavorable for activity, provide a detailed roadmap for designing more potent inhibitors. nih.gov

For this compound analogues, a similar initiative would involve:

Compiling a set of analogues with known biological activities.

Using computational software to identify the common chemical features and their spatial relationships among the most active compounds.

Generating a pharmacophore hypothesis.

Validating the model by using it to predict the activity of compounds not included in the initial training set.

Employing the validated model to screen for novel lead compounds.

These computational initiatives accelerate the drug discovery process by focusing synthetic efforts on molecules with the highest probability of success, ultimately leading to the development of novel therapeutics. nih.gov

Emerging Research Applications and Future Directions for 5 Ethyl 1,3 Oxazol 2 Amine

Development of 5-Ethyl-1,3-oxazol-2-amine as a Synthetic Intermediate for Novel Heterocyclic Architectures

The 2-aminooxazole core, exemplified by this compound, is increasingly recognized as a valuable synthetic intermediate for the construction of more complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations. The exocyclic amino group and the endocyclic nitrogen and oxygen atoms provide opportunities for various coupling and cyclization reactions, making it a versatile building block in diversity-oriented synthesis. researchgate.net

Research has demonstrated the successful use of the 2-aminooxazole scaffold as a bioisostere for the 2-aminothiazole (B372263) moiety in the development of antitubercular agents. nih.gov This highlights the potential of this compound to serve as a starting material for the synthesis of novel bioactive molecules. The synthesis of N-substituted 2-aminooxazoles, a key step in building more complex structures, has been achieved through methods like the Buchwald-Hartwig cross-coupling reaction. researchgate.net This reaction allows for the introduction of various aryl groups onto the amino group, thereby creating a library of derivatives with potentially diverse biological activities.

The development of synthetic protocols for N,4-disubstituted 2-aminooxazoles further underscores the versatility of this scaffold. researchgate.net These methods enable the systematic modification of the 2-aminooxazole core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The ability to readily derivatize the 2-aminooxazole ring system makes this compound a promising candidate for the generation of novel heterocyclic architectures with tailored properties for various applications in medicinal chemistry and materials science.

Exploration of the Oxazole-2-amine Scaffold in Materials Science Research

While the primary focus of research on the oxazole-2-amine scaffold has been in medicinal chemistry, its inherent structural and electronic properties suggest potential applications in materials science. Heterocyclic compounds are known to be key components in the development of organic materials with interesting optical and electronic properties. The oxazole (B20620) ring, being an electron-rich aromatic system, can participate in π-stacking interactions, which are crucial for charge transport in organic semiconductors.

The synthesis of polycyclic aromatic compounds incorporating the 2-aminooxazole moiety, such as N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines, has been reported. mdpi.comnih.govmdpi.com These molecules exhibit extended π-conjugated systems and fluorescence, properties that are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes. mdpi.comnih.govmdpi.com The ability to tune the electronic properties of these materials by modifying the substituents on the 2-aminooxazole core could lead to the development of novel materials with tailored optoelectronic characteristics.

Future research in this area could focus on the synthesis and characterization of polymers and macromolecules incorporating the this compound unit. Such materials could potentially exhibit unique properties, such as high thermal stability, specific charge transport characteristics, or responsiveness to external stimuli, making them suitable for a range of applications in electronics, photonics, and sensor technology.

Application as Molecular Probes in Biological Systems

The 2-aminooxazole scaffold is a promising platform for the development of molecular probes for biological systems. researchgate.net The interaction of 2-aminooxazole derivatives with biological targets, such as enzymes and receptors, can be exploited to design probes that can visualize and quantify biological processes. The inherent fluorescence of some oxazole derivatives makes them particularly suitable for this purpose. periodikos.com.br

For example, 2-aminonaphthoxazoles have been investigated as potential probes for detecting γ-hydroxybutyric acid based on changes in color and fluorescence. mdpi.com This suggests that derivatives of this compound could be functionalized to create selective sensors for specific biomolecules. The design of such probes often involves attaching a recognition element for the target analyte to the fluorescent oxazole core.

The development of fluorescent probes for imaging specific cellular components or events is a rapidly growing field. researchgate.net The ability to synthesize a variety of substituted 2-aminooxazoles allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, to suit different biological imaging applications. Future research could focus on developing this compound-based probes that can be used to study complex biological systems with high sensitivity and specificity.

Advanced Methodologies for High-Throughput Synthesis and Screening

The exploration of the chemical space around the 2-aminooxazole scaffold necessitates the use of advanced methodologies for high-throughput synthesis and screening. These techniques allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

In the context of drug discovery, high-throughput screening (HTS) assays are used to identify "hit" compounds that exhibit a specific biological activity. The 2-aminooxazole scaffold has been investigated in such screening campaigns. For instance, the reactivity of 2-aminooxazoles has been compared to their 2-aminothiazole counterparts to assess their potential as pan-assay interference compounds (PAINS), which are known to give false-positive results in HTS assays. nih.gov

The development of efficient synthetic routes, such as microwave-assisted synthesis, can significantly shorten the time required to prepare libraries of 2-aminooxazole derivatives. researchgate.net These advanced synthetic methods, coupled with automated purification and analysis techniques, are essential for building the large and diverse compound libraries needed for modern screening campaigns. The amenability of the 2-aminooxazole core to such parallel synthesis approaches makes this compound a valuable starting point for the discovery of new functional molecules.

Integration of Experimental and Computational Approaches for Comprehensive Research

A comprehensive understanding of the properties and potential applications of this compound and its derivatives can be achieved through the integration of experimental and computational methods. Computational chemistry plays a crucial role in predicting the structure, reactivity, and spectroscopic properties of molecules, guiding experimental design and interpreting results.

A study combining matrix-isolation infrared spectroscopy with computational methods has been used to investigate the photochemistry of 2-aminooxazole. mdpi.com This integrated approach provided a detailed mechanistic understanding of the photoreactivity of the molecule. Similarly, computational tools such as quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity of a series of compounds and guide the design of new, more potent analogs. excli.de

The table below illustrates how experimental and computational techniques can be synergistically applied to the study of the 2-aminooxazole scaffold.

Research AreaExperimental TechniquesComputational MethodsSynergy
Synthesis Reaction optimization, product characterization (NMR, MS, X-ray)Reaction mechanism studies (DFT), prediction of spectroscopic propertiesRational design of synthetic routes and confirmation of product structure.
Medicinal Chemistry In vitro and in vivo biological assaysMolecular docking, QSAR, molecular dynamics simulationsPrediction of biological activity, understanding of drug-target interactions, and rational design of new drug candidates.
Materials Science Synthesis and characterization of materials (UV-Vis, fluorescence spectroscopy)Calculation of electronic and optical properties (TD-DFT)Prediction of material properties and design of new functional materials.
Molecular Probes Synthesis and evaluation of probe performance in biological systemsDesign of probes with specific recognition and signaling propertiesRational design of highly sensitive and selective molecular probes.

Potential for Derivatization into Fluorescent or Optically Active Probes

The 2-aminooxazole scaffold holds significant potential for derivatization into fluorescent and optically active probes. The inherent fluorescence of certain oxazole-containing polycyclic aromatic compounds provides a strong foundation for the development of new fluorescent probes. mdpi.comnih.govmdpi.com By chemically modifying the this compound core, it is possible to create a range of probes with tailored photophysical properties.

The synthesis of N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines demonstrates that extending the π-conjugated system of the 2-aminooxazole scaffold leads to compounds that fluoresce in the visible region. mdpi.comnih.govmdpi.com The fluorescence emission of these compounds can be further tuned by introducing different substituents.

Furthermore, the introduction of chiral centers into the this compound molecule can lead to the development of optically active probes. Chiral probes are valuable tools for studying stereoselective processes in biological systems and for the development of enantioselective sensors. The amino group of this compound provides a convenient handle for the introduction of chiral auxiliaries or for the synthesis of chiral derivatives.

The table below summarizes the optical properties of some N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines, illustrating the potential for developing fluorescent probes from the 2-aminooxazole scaffold. mdpi.com

CompoundAbsorption Max (λabs, nm) in CHCl3Emission Max (λem, nm) in CHCl3Fluorescence Quantum Yield (ΦF)
N-Phenylnaphtho[2,3-d]oxazol-2-amine311344, 359, 3780.20
N-(4-Methoxyphenyl)naphtho[2,3-d]oxazol-2-amine316350, 366, 3850.17
N-(4-Chlorophenyl)naphtho[2,3-d]oxazol-2-amine312344, 359, 3780.23
N-Phenylanthra[2,3-d]oxazol-2-amine383408, 4310.27
N-(4-Methoxyphenyl)anthra[2,3-d]oxazol-2-amine389410, 4330.25
N-(4-Chlorophenyl)anthra[2,3-d]oxazol-2-amine383408, 4310.26

Q & A

Q. Basic Analytical Characterization

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents and confirms regiochemistry (e.g., oxazole C-2 amine resonance at δ ~150 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

How can researchers resolve contradictions between experimental and computational data for this compound?

Advanced Data Analysis
Discrepancies often arise in spectroscopic predictions or reaction outcomes. Mitigation steps:

  • Calibration of computational models : Compare DFT-predicted NMR/IR spectra with experimental data to refine parameters .
  • Multi-technique validation : Use X-ray crystallography (e.g., SHELX refinement) to resolve structural ambiguities .
  • Statistical error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations in DFT) .

What mechanisms underlie the biological activity of this compound in pharmacological studies?

Advanced Pharmacological Research
The oxazole core interacts with biological targets via:

  • Hydrogen bonding : The amine group binds to enzyme active sites (e.g., kinases) .
  • π-π stacking : Aromatic rings engage with hydrophobic pockets in proteins .
  • Electrostatic interactions : Substituents like ethyl groups modulate lipophilicity and membrane permeability .

How can computational modeling enhance the study of this compound's reactivity?

Q. Advanced Computational Chemistry

  • Docking studies : Predict binding affinities to biological targets (e.g., using AutoDock or Schrödinger) .
  • Reaction pathway simulations : DFT or MD simulations elucidate intermediates and transition states .
  • SAR modeling : QSAR analysis links structural features (e.g., substituent electronegativity) to activity .

What crystallographic tools are recommended for analyzing this compound's structure?

Q. Basic Structural Analysis

  • SHELX suite : For structure solution (SHELXS) and refinement (SHELXL) of single-crystal data .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry .
  • WinGX : Integrates crystallography workflows for small-molecule analysis .

How do structural modifications of this compound affect its bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Ethyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
  • Oxazole ring substitution : Electron-withdrawing groups (e.g., –CF₃) increase metabolic stability .
  • Heterocyclic analogs : Replacing oxazole with thiadiazole alters target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.